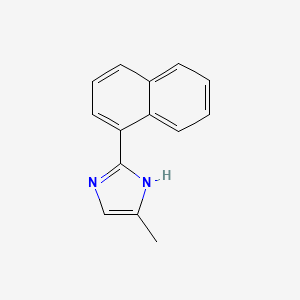
5-Methyl-2-(1-naphthyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(1-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with methylglyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions due to their efficiency and high yield. These methods may involve the use of catalysts such as zinc chloride or erbium triflate to facilitate the cyclization process . Solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 5-Methyl-2-(1-naphthyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of bromo-substituted imidazoles.
科学研究应用
5-Methyl-2-(1-naphthyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and other optical applications
作用机制
The mechanism of action of 5-Methyl-2-(1-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .
相似化合物的比较
2-Methylimidazole: Lacks the naphthyl group, making it less hydrophobic.
1-Phenylimidazole: Contains a phenyl group instead of a naphthyl group, affecting its electronic properties.
4,5-Dimethylimidazole: Substituted at different positions, altering its reactivity and steric properties
Uniqueness: 5-Methyl-2-(1-naphthyl)imidazole is unique due to the presence of both a methyl and a naphthyl group, which confer distinct electronic and steric properties. These substitutions enhance its potential interactions with biological targets and its utility in various applications .
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-methyl-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16) |
InChI 键 |
HCZRILADXHYHAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















